molecular formula C23H20FN5O3 B2687270 3-(4-fluorobenzyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896850-51-4

3-(4-fluorobenzyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2687270
CAS RN: 896850-51-4
M. Wt: 433.443
InChI Key: CWUVSGLYBVMUDJ-UHFFFAOYSA-N
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Description

3-(4-fluorobenzyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H20FN5O3 and its molecular weight is 433.443. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Stability

Research by Hobbs et al. (2010) delves into the stability and structure of potential N-heterocyclic carbene precursors, including compounds with similar skeletal structures. Their investigation sheds light on the influence of electron delocalization on the stability of these molecules, providing insights into the reactivity and potential applications of such compounds in catalysis and material science Hobbs, Forster, Borau-Garcia, Knapp, Tuononen, & Roesler, 2010.

Dual-Target Directed Ligands

Załuski et al. (2019) have developed novel multi-target directed ligands based on an annelated xanthine scaffold, showing potential in addressing neurodegenerative diseases. By modifying the tricyclic structures and attaching various substituted benzyl moieties, they've achieved compounds with dual-target-directed ligands that combine adenosine receptor antagonistic activity with monoamine oxidase B inhibition Załuski, Schabikowski, Schlenk, Olejarz-Maciej, Kubas, Karcz, Kuder, Latacz, Zygmunt, Synak, Hinz, Müller, & Kieć‐Kononowicz, 2019.

Antidepressant Agents

A study by Zagórska et al. (2016) focuses on the synthesis and evaluation of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione as potential antidepressant agents. This research highlights the therapeutic potential of such compounds in treating depression and anxiety, marking a significant step towards the development of new psychiatric medications Zagórska, Bucki, Kołaczkowski, Siwek, Głuch-Lutwin, Starowicz, Kazek, Partyka, Wesołowska, Słoczyńska, Pękala, & Pawłowski, 2016.

Antimycobacterial Activity

Miranda and Gundersen (2009) explored the synthesis of imidazole derivatives with antimycobacterial activity, aiming to mimic parts of potent antimycobacterial purines. Their work contributes to the ongoing search for new treatments against tuberculosis and other mycobacterial infections Miranda & Gundersen, 2009.

properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-6-(2-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O3/c1-14-12-27-19-20(25-22(27)29(14)17-6-4-5-7-18(17)32-3)26(2)23(31)28(21(19)30)13-15-8-10-16(24)11-9-15/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUVSGLYBVMUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)CC5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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